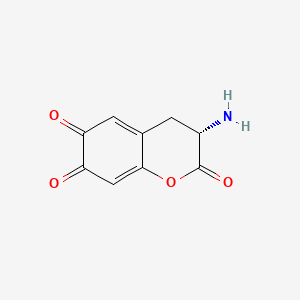

Dopaquinone Lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dopaquinone lactone is a derivative of dopaquinone, which is an intermediate in the biosynthesis of melanin. Dopaquinone itself is formed from the oxidation of L-DOPA (L-dihydroxyphenylalanine) and plays a crucial role in the pathway leading to the production of various types of melanin, including eumelanin and pheomelanin .

准备方法

Synthetic Routes and Reaction Conditions: Dopaquinone lactone can be synthesized through the oxidation of L-DOPA using tyrosinase, an enzyme that catalyzes the conversion of L-DOPA to dopaquinone. The reaction typically occurs in an aqueous environment at a neutral pH. The dopaquinone then undergoes intramolecular cyclization to form this compound .

Industrial Production Methods: the enzymatic oxidation of L-DOPA using tyrosinase remains a potential method for large-scale synthesis .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various melanin precursors.

Cyclization: Intramolecular cyclization of dopaquinone leads to the formation of this compound.

Thiol Binding: Dopaquinone can react with thiols such as cysteine to form cysteinyldopa, a precursor for pheomelanin.

Common Reagents and Conditions:

Oxidizing Agents: Tyrosinase is commonly used to oxidize L-DOPA to dopaquinone.

Cyclization Conditions: Neutral pH and aqueous environment facilitate the cyclization of dopaquinone to this compound.

Major Products:

Eumelanin and Pheomelanin Precursors: Depending on the presence of thiols, dopaquinone can lead to the formation of either eumelanin or pheomelanin.

科学研究应用

Dopaquinone lactone is primarily studied in the context of melanin biosynthesis. Its role as an intermediate in the production of melanin makes it a subject of interest in fields such as:

Chemistry: Understanding the chemical pathways and reactions involved in melanin synthesis.

Biology: Studying the role of melanin in biological systems, including its protective functions against UV radiation.

Medicine: Investigating the implications of melanin synthesis in conditions such as vitiligo and melanoma.

作用机制

Dopaquinone lactone exerts its effects through its role in the melanin biosynthesis pathway. It is formed from the cyclization of dopaquinone, which is an oxidized form of L-DOPA. The presence of thiols such as cysteine can influence the pathway, leading to the formation of different types of melanin. The molecular targets involved include enzymes like tyrosinase, which catalyze the oxidation of L-DOPA .

相似化合物的比较

L-Dopaquinone: An immediate precursor to dopaquinone lactone, formed from the oxidation of L-DOPA.

Cyclodopa: Another intermediate in the melanin biosynthesis pathway, formed from the cyclization of dopaquinone.

Cysteinyldopa: Formed when dopaquinone reacts with cysteine, leading to the production of pheomelanin.

Uniqueness: this compound is unique in its role as an intermediate that can lead to the formation of both eumelanin and pheomelanin, depending on the presence of thiols. This dual pathway highlights its importance in the regulation of melanin synthesis .

生物活性

Dopaquinone lactone is a significant compound in the context of melanogenesis and has been studied for its biological activity, particularly in relation to skin pigmentation and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound is derived from L-DOPA through enzymatic oxidation, primarily catalyzed by the enzyme tyrosinase. It plays a pivotal role in the biosynthesis of melanin, which is responsible for pigmentation in skin, hair, and eyes. The instability of dopaquinone leads to its rapid conversion into other products, such as dopachrome and melanin, making it essential to understand its biological implications.

- Inhibition of Tyrosinase Activity :

- Antioxidant Properties :

- Regulation of Melanogenesis :

Case Study 1: Inhibition of Melanin Production

A study investigated the effects of this compound on B16F10 melanoma cells. The results indicated that treatment with dopaquinone significantly reduced melanin production compared to untreated controls. The mechanism was attributed to the inhibition of tyrosinase activity and reduced expression of melanogenic genes.

| Treatment | Melanin Content (μg/mL) | Tyrosinase Activity (% Inhibition) |

|---|---|---|

| Control | 120 | 0 |

| Dopaquinone | 45 | 62 |

| Kojic Acid | 50 | 58 |

Case Study 2: Antioxidant Effects

Another research focused on the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results demonstrated that this compound exhibited a strong capacity to scavenge free radicals, indicating its potential use in anti-aging formulations.

| Concentration (μM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 10 | 35 | 40 |

| 50 | 65 | 70 |

| 100 | 85 | 90 |

Research Findings

- In Vitro Studies : Research has shown that this compound can inhibit melanogenesis effectively when tested on human skin models. This inhibition is dose-dependent, highlighting its potential as a therapeutic agent for conditions like hyperpigmentation .

- Synergistic Effects : this compound has been found to work synergistically with other compounds like kojic acid to enhance the inhibition of melanin production. This combination may provide a more effective treatment strategy for hyperpigmentation disorders .

- Potential Therapeutic Applications : Given its properties, this compound is being explored for use in cosmetics aimed at reducing hyperpigmentation and in dermatological treatments for conditions such as melasma and post-inflammatory hyperpigmentation .

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Dopaquinone Lactone?

this compound is synthesized via enzymatic oxidation of L-DOPA by tyrosinase, followed by pH-dependent cyclization. Key steps include:

- Synthesis : Use L-DOPA as a substrate under controlled pH (4–6) to favor cyclization .

- Characterization : Employ 1H NMR to identify intermediates (e.g., dopaquinone, leukodopachrome) and UV-Vis spectrophotometry (e.g., at 490 nm for dopachrome detection) .

- Validation : Computational methods (e.g., DFT at the SMD-M06L/6-31+G(d,p)/LANL2DZ level) confirm reaction barriers and transition states .

Q. How does pH influence the stability and cyclization kinetics of this compound?

Cyclization is pH-sensitive due to the protonation state of the amino group. At lower pH (e.g., ~3–4), the amino group remains protonated (NH3+), reducing nucleophilic attack on the quinone ring and slowing cyclization. At higher pH (>6), deprotonation (NH2) accelerates cyclization (experimental ΔG‡=62.3kJ/mol) . Stability studies should include buffered solutions across pH 2–8 to map degradation pathways.

Q. What spectroscopic techniques are optimal for quantifying this compound in biological matrices?

- UV-Vis : Monitor dopachrome formation at 490 nm during tyrosinase activity assays .

- Fluorescence quenching : Use nitrogen-doped graphene quantum dots (N-GQDs) to detect dopaquinone via dynamic quenching, validated with inhibitors like atrazine .

Advanced Research Questions

Q. How do gold nanoparticles (AuNPs) modulate the cyclization kinetics of this compound?

AuNPs increase the activation energy (ΔG‡) of cyclization by 30–40 kJ/mol compared to metal-free conditions. This is attributed to steric hindrance and electronic interactions between Au clusters (e.g., Au2,Au4) and the quinone intermediate. DFT calculations show similar barriers for dopaquinone and dopamine quinone, but experimental rates diverge due to differences in pKa values (NH3+) .

Q. How can researchers resolve contradictions in reported inhibitory effects on this compound formation?

Contradictions (e.g., variable dopaquinone reduction by compounds C90, C98, and KA in B16F0 cells) arise from:

- Time-dependent effects : At 24 hours, all concentrations reduce dopaquinone (p=0.000), but differences diminish at 48–72 hours due to metabolic adaptation .

- Dose-response variability : Use nonlinear regression (e.g., IC50 modeling) and pairwise comparisons (ANOVA with Tukey’s post-hoc test) to isolate compound-specific effects .

Q. What computational frameworks are suitable for modeling this compound’s reaction pathways?

- DFT/MD simulations : Calculate free-energy profiles for cyclization and AuNP interactions at the SMD-M06L/6-31+G(d,p)/LANL2DZ level .

- Network pharmacology : Map metabolic pathways (e.g., KEGG, IPA) to link tyrosinase activity with melanin biosynthesis nodes .

Q. Methodological Recommendations

Designing a PICOT framework for this compound studies :

- Population : B16F0 melanoma cells or Agaricus biosporus tyrosinase .

- Intervention : Inhibitors (e.g., KA, atrazine) or AuNPs .

- Comparison : Dose-response curves (20–80 µg/mL) or pH conditions .

- Outcome : Dopaquinone concentration (µM) or cyclization rate (kobs) .

- Time : 24–72 hours for cellular assays; milliseconds for DFT transition states .

Best practices for reporting preclinical data on this compound :

属性

IUPAC Name |

(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTGZIWOVGOFDC-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。